molecular formula C6H9NO B3131498 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- CAS No. 35488-00-7

4(1H)-Pyridinone, 2,3-dihydro-1-methyl-

Cat. No.: B3131498
CAS No.: 35488-00-7
M. Wt: 111.14 g/mol
InChI Key: FYVXQMLPGIHTKN-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is a heterocyclic organic compound with the molecular formula C6H9NO It is a derivative of pyridinone, characterized by a pyridine ring with a hydroxyl group at the 4-position and a methyl group at the 1-position

Mechanism of Action

Target of Action

1-Methyl-2,3-dihydropyridin-4-one, also known as 4(1H)-Pyridinone, 2,3-dihydro-1-methyl-, is a derivative of the 1,4-dihydropyridine (1,4-DHP) class of compounds . The primary targets of this class of compounds are calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular processes including muscle contraction, neurotransmitter release, and cell growth .

Mode of Action

The compound interacts with its targets, the calcium channels, by binding to them and inhibiting their function . This inhibition restricts the influx of calcium ions into the cell, leading to changes in cellular processes that depend on calcium signaling .

Biochemical Pathways

The inhibition of calcium channels affects several biochemical pathways. For instance, it can impact muscle contraction, neurotransmitter release, and cell growth, all of which rely on calcium signaling

Pharmacokinetics

Other 1,4-dhp derivatives are known to be well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as the specific formulation and route of administration.

Result of Action

The molecular and cellular effects of 1-methyl-2,3-dihydropyridin-4-one’s action are largely dependent on its inhibition of calcium channels. By restricting calcium influx, it can alter cellular processes such as muscle contraction and neurotransmitter release . This can lead to various physiological effects, including vasodilation and reduced blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-methyl-2,3-dihydropyridin-4-one. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances in the body, such as food or other drugs, can influence its absorption and overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- can be achieved through several methods. One common approach involves the reduction of the corresponding pyridinone derivative. For instance, the reduction of 2,3-dihydro-1-methyl-4-pyridone using boron hydrides can yield the desired compound . Another method involves the cyclization of appropriate precursors under specific conditions to form the pyridinone ring .

Industrial Production Methods

In an industrial setting, the production of 4(1H)-Pyridinone, 2,3-dihydro-1-methyl- may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridinone derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .

Scientific Research Applications

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyridinone, 2,3-dihydro-1-methyl- is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-2,3-dihydropyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-4-2-6(8)3-5-7/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVXQMLPGIHTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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